molecular formula C5H7NO2S2 B13467433 5-Methanesulfonylthiophen-2-amine

5-Methanesulfonylthiophen-2-amine

Cat. No.: B13467433
M. Wt: 177.2 g/mol
InChI Key: HIDUGCSYOJULRI-UHFFFAOYSA-N
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Description

5-Methanesulfonylthiophen-2-amine: is an organic compound that belongs to the class of amines and thiophenes. It features a thiophene ring substituted with an amine group at the 2-position and a methanesulfonyl group at the 5-position. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonylthiophen-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary amines

Major Products Formed:

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines and thiols

    Substitution: Various substituted thiophenes

Mechanism of Action

The mechanism of action of 5-Methanesulfonylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    Methanesulfonyl Chloride: A sulfonyl chloride used in sulfonation reactions.

    2-Aminothiophene: A thiophene derivative with an amine group at the 2-position.

Comparison: 5-Methanesulfonylthiophen-2-amine is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct chemical and biological properties. Compared to thiophene, it has enhanced reactivity and potential bioactivity. Compared to methanesulfonyl chloride, it is less reactive but more stable and versatile in synthetic applications. Compared to 2-aminothiophene, it has additional functional groups that expand its range of chemical reactions and applications .

Properties

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

5-methylsulfonylthiophen-2-amine

InChI

InChI=1S/C5H7NO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,6H2,1H3

InChI Key

HIDUGCSYOJULRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)N

Origin of Product

United States

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